

# analytical methods for 2-Methyl-3-morpholinobenzoic Acid

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## Compound of Interest

Compound Name: 2-Methyl-3-morpholinobenzoic Acid

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## An In-Depth Technical Guide to the Analytical Methods for 2-Methyl-3-morpholinobenzoic Acid

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## Introduction

**2-Methyl-3-morpholinobenzoic Acid** is a substituted aromatic carboxylic acid featuring a morpholine moiety. Molecules within this structural class have been investigated for their potential biological activities, including as inhibitors of enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC), which is implicated in various cancers[1][2]. As with any compound intended for pharmaceutical research or development, the establishment of robust, reliable, and validated analytical methods is paramount. These methods are critical for confirming identity, determining purity, quantifying the active substance, and identifying potential process-related or degradation impurities.

This guide provides a comprehensive overview of the principal analytical techniques for the characterization and quantification of **2-Methyl-3-morpholinobenzoic Acid**. It is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. The methods detailed herein are grounded in established analytical principles and adhere to industry standards for validation and quality control, as outlined in guidelines such as those from the International Council for Harmonisation (ICH)[3].

## Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>3</sub>	(Calculated)
Molecular Weight	221.25 g/mol	(Calculated)
Appearance	Likely a white to off-white solid	(Inferred)
Key Functional Groups	Carboxylic Acid, Tertiary Amine (Morpholine), Benzene Ring	(Structural)
Chromophore	Substituted benzene ring suitable for UV detection	(Structural)
Volatility	Low; not suitable for direct GC analysis	(Inferred)

## Section 1: High-Performance Liquid Chromatography (HPLC) for Potency and Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of non-volatile or thermally labile compounds like **2-Methyl-3-morpholinobenzoic Acid**. Its versatility allows for both the precise quantification of the main component (potency) and the separation and detection of trace-level impurities.

### Principle of Analysis

Reverse-phase HPLC (RP-HPLC) is the method of choice. The analyte is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The retention of **2-Methyl-3-morpholinobenzoic Acid** is governed by the hydrophobic interactions of its substituted benzene ring with the stationary phase. The mobile phase composition, particularly its pH and organic solvent content, is critical. The pH must be controlled to maintain a consistent ionization state of the carboxylic acid and the morpholine nitrogen, thereby ensuring reproducible retention times and sharp peak shapes. UV detection is highly effective due to the strong absorbance of the aromatic ring.

## Application Note 1.1: Isocratic HPLC Method for Potency Determination

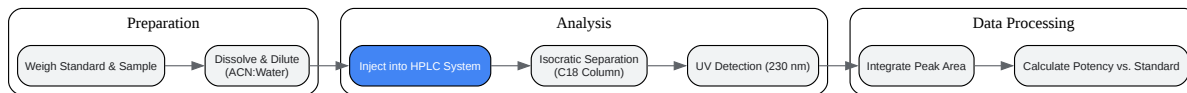
This method is optimized for the routine, high-throughput quantification of **2-Methyl-3-morpholinobenzoic Acid** in bulk material or formulated products. An isocratic method, where the mobile phase composition remains constant, provides simplicity and excellent reproducibility.

- **Standard Preparation:** Accurately weigh approximately 25 mg of **2-Methyl-3-morpholinobenzoic Acid** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of ~500 µg/mL. Further dilute to a working concentration of ~100 µg/mL with the diluent.
- **Sample Preparation:** Prepare the sample using the same procedure as the standard to achieve a final concentration of approximately 100 µg/mL.
- **Chromatographic Conditions:**

Parameter	Condition	Rationale
Column	C18, 150 mm x 4.6 mm, 5 $\mu$ m	<b>Industry-standard column providing good resolution and efficiency for aromatic acids.</b>
Mobile Phase	Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)	The buffer controls the pH to suppress the ionization of the carboxylic acid, enhancing retention and improving peak shape. Acetonitrile provides the necessary elution strength.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature	30 °C	Maintaining a constant temperature ensures retention time stability.
Injection Volume	10 $\mu$ L	A typical volume to achieve good sensitivity without overloading the column.

| UV Detection | 230 nm | Wavelength selected to maximize absorbance based on the benzene chromophore. |

- **System Suitability:** Before analysis, perform five replicate injections of the working standard. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is  $\leq 2.0\%$ .
- **Quantification:** Calculate the potency of the sample by comparing its peak area to that of the reference standard using an external standard calculation.



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*Workflow for HPLC Potency Assay.*

## Application Note 1.2: Gradient HPLC for Stability-Indicating Impurity Profiling

A stability-indicating method can separate the main analyte from its potential degradation products and process-related impurities. A gradient method, where the mobile phase composition changes over time, is necessary to elute impurities that may have significantly different polarities.

- **Standard and Sample Preparation:** Prepare the main analyte sample at a higher concentration (e.g., 1.0 mg/mL) to ensure the detection of trace impurities. Prepare a standard at a lower concentration (e.g., 10 µg/mL, corresponding to 1.0%) for quantification.
- **Chromatographic Conditions:** The system is similar to the potency method but employs a gradient elution to resolve a wider range of compounds.
 

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A	25 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
UV Detection	230 nm
Gradient Program	Time (min)   % B   0   20   20   80   25   80   25.1   20   30   20
- **Method Validation:** The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.

Validation Parameter	Acceptance Criteria	Purpose
Specificity	Peak purity index > 0.999. No co-elution in forced degradation samples.	Ensures the method accurately measures the analyte without interference.
Linearity	Correlation coefficient ( $r^2$ ) > 0.995 for impurities.	Confirms a proportional response across a range of concentrations.
Accuracy	80-120% recovery for spiked impurities[4].	Measures the closeness of test results to the true value.
Precision	RSD $\leq$ 10.0% for impurity quantification at the limit.	Demonstrates the reproducibility of the method.

| LOD / LOQ | Signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ). | Defines the lowest concentration that can be reliably detected and quantified. |

## Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar, non-volatile molecule like **2-Methyl-3-morpholinobenzoic Acid**, direct analysis is not feasible. Chemical derivatization is a mandatory step to increase volatility and thermal stability[5][6].

### Principle of Analysis

Derivatization converts the polar functional groups (carboxylic acid) into less polar, more volatile analogues. Silylation is a common and effective strategy, where an active proton is replaced by a trimethylsilyl (TMS) group[7]. The resulting derivative is sufficiently volatile for GC separation. Mass spectrometry provides definitive identification based on the compound's unique mass fragmentation pattern.

## Application Note 2.1: GC-MS Analysis via Silylation Derivatization

This method is suitable for confirming the identity of the analyte and for quantifying it in complex matrices where the selectivity of MS is required.

- Sample Preparation: Prepare a solution of the analyte in a dry aprotic solvent (e.g., pyridine or acetonitrile) at approximately 1 mg/mL.
- Derivatization:
  - Transfer 100  $\mu$ L of the sample solution to a 2 mL autosampler vial.
  - Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as it will consume the derivatizing reagent.
  - Add 100  $\mu$ L of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst.
  - Seal the vial tightly and heat at 60 °C for 30 minutes.
  - Cool to room temperature before injection. The sample is now ready for analysis.
- GC-MS Conditions:

Parameter	Condition
GC Column	DB-5MS, 30 m x 0.25 mm, 0.25 µm or equivalent
Injector Temp	250 °C
Carrier Gas	Helium, constant flow ~1.0 mL/min
Oven Program	Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV

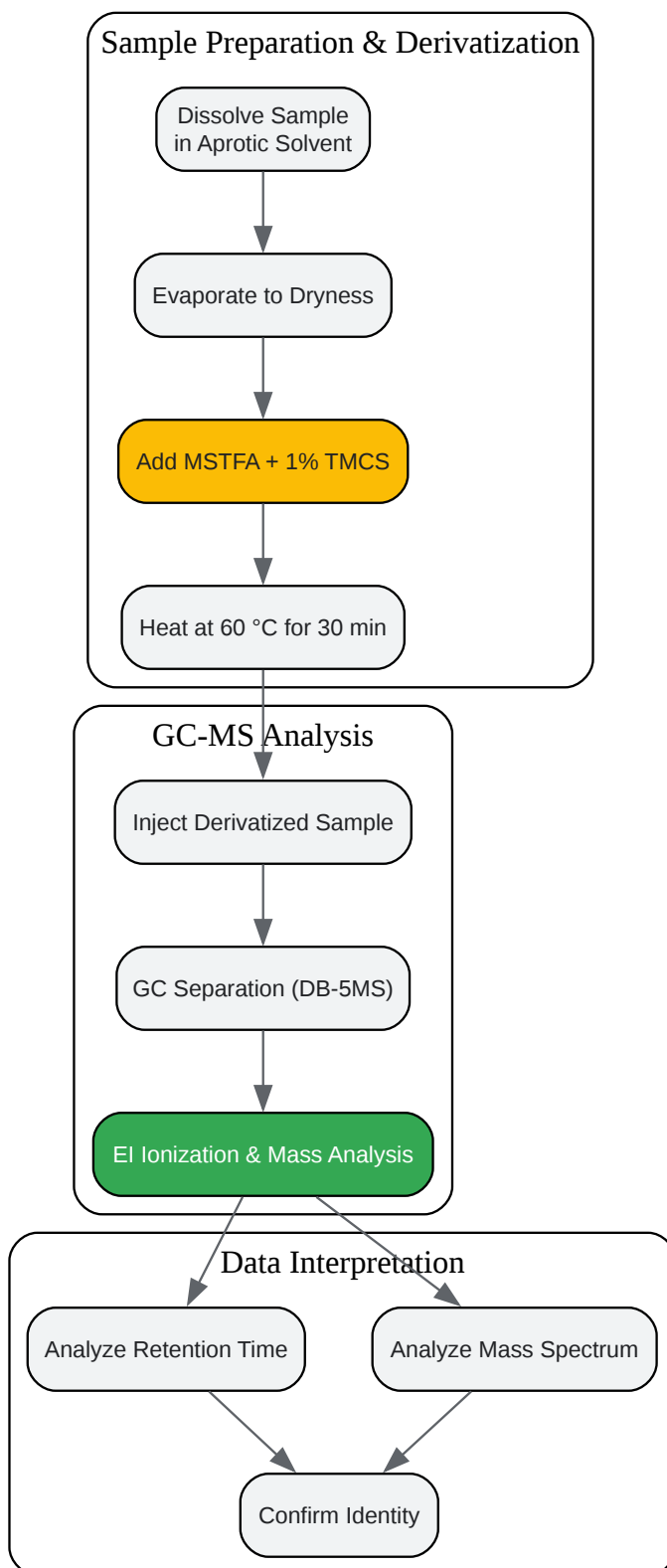
| Scan Range | 50-400 m/z |

- Data Analysis: The identity of the TMS-derivatized analyte is confirmed by its retention time and by comparing its mass spectrum to a reference. Key expected fragments for the TMS derivative (MW = 293.4 g/mol ) should be monitored.

m/z	Identity	Description
293	[M] <sup>+</sup>	Molecular ion peak.
278	[M-CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group from the TMS or the tolyl moiety.
220	[M-COOTMS] <sup>+</sup>	Loss of the silylated carboxyl group.

| 73 | [Si(CH<sub>3</sub>)<sub>3</sub>]<sup>+</sup> | Characteristic fragment for a TMS group. |





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*Workflow for GC-MS analysis via silylation.*

## Section 3: Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of **2-Methyl-3-morpholinobenzoic Acid**.

### Protocol 3.1: Structural Confirmation

The combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's identity.

Technique	Sample Prep	Key Expected Signals
$^1\text{H}$ NMR	Dissolve in DMSO- $d_6$ or $\text{CDCl}_3$	~12-13 ppm: Broad singlet (1H, -COOH). ~7-8 ppm: Multiplets (3H, aromatic protons). ~3.7 ppm: Triplet (4H, -O-CH $_2$ - protons of morpholine). ~2.9 ppm: Triplet (4H, -N-CH $_2$ - protons of morpholine). ~2.4 ppm: Singlet (3H, Ar-CH $_3$ ).
$^{13}\text{C}$ NMR	Dissolve in DMSO- $d_6$ or $\text{CDCl}_3$	~168 ppm: Carbonyl carbon (-COOH). ~125-140 ppm: Aromatic carbons. ~66 ppm: Morpholine carbons adjacent to oxygen. ~52 ppm: Morpholine carbons adjacent to nitrogen. ~19 ppm: Methyl carbon (Ar-CH $_3$ ).
FT-IR	KBr pellet or ATR	2500-3300 $\text{cm}^{-1}$ : Broad O-H stretch (carboxylic acid). ~1700 $\text{cm}^{-1}$ : Strong C=O stretch (carbonyl). ~1600, ~1450 $\text{cm}^{-1}$ : C=C stretching (aromatic ring). ~1115 $\text{cm}^{-1}$ : C-O-C stretch (morpholine ether).
MS (ESI)	Infuse dilute solution in MeOH/ $\text{H}_2\text{O}$	Positive Mode: $[\text{M}+\text{H}]^+$ at $m/z$ 222.1. Negative Mode: $[\text{M}-\text{H}]^-$ at $m/z$ 220.1.

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